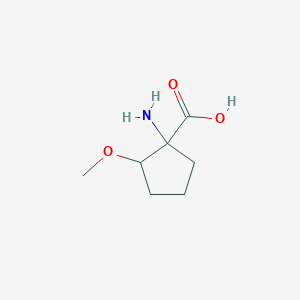

1-Amino-2-methoxycyclopentane-1-carboxylic acid

Description

Properties

CAS No. |

32379-31-0 |

|---|---|

Molecular Formula |

C7H13NO3 |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

1-amino-2-methoxycyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C7H13NO3/c1-11-5-3-2-4-7(5,8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10) |

InChI Key |

FXSQNRFUTDODIM-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCC1(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Amino-2-methoxycyclopentane-1-carboxylic Acid

General Synthetic Approaches

The synthesis of 1-amino-2-methoxycyclopentane-1-carboxylic acid can be approached through:

- Chiral Glycine Equivalent Alkylation : Utilizing chiral glycine equivalents (GEs) to construct the amino acid backbone asymmetrically.

- Enzymatic Reduction and Functional Group Transformations : Employing biocatalytic methods such as baker’s yeast reduction to achieve stereoselective transformations.

- Use of Electrophilic Alkylating Agents : Alkylation with cyclic sulfites or iodo derivatives to introduce the methoxy substituent and control stereochemistry.

Detailed Synthetic Strategy Based on Chiral Glycine Equivalents

A notable method involves the asymmetric synthesis of cyclopentane amino acid derivatives using chiral glycine equivalents, as developed in research on related compounds such as 1-amino-3-hydroxycyclopentane-1-carboxylic acid. This method is adaptable for the preparation of 1-amino-2-methoxycyclopentane-1-carboxylic acid by modifying the electrophilic alkylating agents.

Starting Materials and Key Intermediates

- Chiral Glycine Equivalent (GE) : A configurationally stable oxazinone derivative that allows repeated deprotonation and alkylation without racemization.

- Alkylating Agents : Mixtures of stereoisomeric cyclic sulfites or 4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide derivatives prepared from enantiomerically pure 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol.

Synthetic Sequence

Preparation of Alkylating Agents :

Starting from enantiomerically pure 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol, conversion to iodo derivatives is achieved using iodine, triphenylphosphine, and imidazole, followed by deprotection and cyclization with thionyl chloride to yield cyclic sulfites.Alkylation of Chiral GE :

The glycine equivalent is deprotonated using strong bases such as tert-butylphosphazene (t-BuP4) at low temperatures (around -78 °C). The cyclic sulfite or iodo derivative is then added to alkylate the enolate, forming spirocyclic intermediates with controlled stereochemistry.Hydrolysis and Final Functionalization :

The spirocyclic intermediates are hydrolyzed to yield the free amino acid, 1-amino-2-methoxycyclopentane-1-carboxylic acid, with the desired stereochemistry preserved.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Iodo derivative formation | I2, PPh3, imidazole | High | From enantiopure 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol |

| Cyclization to cyclic sulfites | SOCl2, CCl4, reflux 1 h | 84 | Mixture of diastereomers (56:44) |

| Alkylation of GE | t-BuP4 (2 equiv), -78 °C, cyclic sulfite | 42-50 | Diastereoselectivity up to 94:6 |

| Hydrolysis | Acidic conditions | Variable | To obtain free amino acid |

The choice of base and temperature critically affects the yield and stereoselectivity. For example, t-BuP4 at -78 °C gave the best results compared to s-BuLi or NaN(SiMe3)2, which failed to produce the desired alkylation products.

Enzymatic and Biocatalytic Methods

Another approach involves the biocatalytic reduction of keto precursors such as ethyl 2-oxocyclopentanecarboxylate using baker’s yeast (Saccharomyces cerevisiae). This method can yield enantiomerically pure hydroxy intermediates that can be further chemically transformed into the target amino acid.

Baker’s Yeast Reduction :

Ethyl 2-oxocyclopentanecarboxylate is reduced to ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate with yields around 80%. The absolute configuration is controlled by the enzymatic system and maintained throughout subsequent synthetic steps.Subsequent Functionalization :

The hydroxy group can be converted to a methoxy substituent via methylation reactions, and amino functionality introduced through standard amination protocols.

However, this method is more laborious and less direct compared to the chiral glycine equivalent alkylation strategy.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield & Selectivity |

|---|---|---|---|

| Chiral Glycine Equivalent Alkylation | High stereoselectivity; control over stereochemistry; adaptable to various substituents | Requires multiple steps; sensitive to reaction conditions | 42-50% yield; diastereoselectivity up to 94:6 |

| Enzymatic Reduction | High enantioselectivity; environmentally friendly | Labor-intensive; requires cultivation of yeast; limited substrate scope | ~80% yield for hydroxy intermediate; further steps needed |

| Direct Chemical Alkylation | Potentially simpler if suitable electrophiles available | Low stereoselectivity; risk of racemization | Variable, often low without chiral induction |

Research Findings and Notes

- The stereochemical outcome of the alkylation strongly depends on the nature of the alkylating agent and base used. The use of t-BuP4 base at low temperature is critical for achieving good yields and high diastereoselectivity.

- The chiral glycine equivalent approach allows iterative alkylations without racemization due to the configurational stability of the quaternary carbon.

- The synthesis of the alkylating agents themselves involves multiple stereocontrolled steps, including the preparation of cyclic sulfites from enantiomerically pure precursors.

- Enzymatic methods, while stereoselective, are less practical for large-scale synthesis due to the need for controlled biocatalyst cultivation.

Summary Table of Key Synthetic Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Stereoselectivity/Notes |

|---|---|---|---|---|---|---|

| 1 | Iodination | 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol | I2, PPh3, imidazole | Iodo derivative | High | Enantiomerically pure |

| 2 | Cyclization | Iodo derivative | SOCl2, CCl4, reflux | Cyclic sulfite mixture | 84 | Diastereomeric mixture (56:44) |

| 3 | Alkylation | Chiral glycine equivalent (S)-4 or (R)-4 | t-BuP4, -78 °C, cyclic sulfite | Spirocyclic alkylation product | 42-50 | Diastereoselectivity up to 94:6 |

| 4 | Hydrolysis | Spirocyclic alkylation product | Acidic hydrolysis | 1-Amino-2-methoxycyclopentane-1-carboxylic acid | Variable | Maintains stereochemistry |

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-methoxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

1-Amino-2-methoxycyclopentane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-2-methoxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Structural Features of Cyclic Amino Acid Analogs

Key Observations :

- Ring Size/Strain: ACC’s cyclopropane ring introduces high strain, enhancing reactivity in ethylene biosynthesis , whereas cyclopentane derivatives (e.g., 1-amino-2-methoxycyclopentane-1-carboxylic acid) exhibit lower strain, favoring stability in synthetic applications .

- Functional Groups: The methoxy group in 1-amino-2-methoxycyclopentane-1-carboxylic acid distinguishes it from hydroxylated analogs (e.g., 2-amino-1-hydroxycyclopentanecarboxylic acid) and non-oxygenated derivatives (e.g., cycloleucine), influencing solubility and metabolic pathways .

Key Observations :

- ACC is central to plant physiology, acting as a ethylene precursor , whereas cycloleucine and 1-amino-2-methoxycyclopentane-1-carboxylic acid are primarily synthetic targets with exploratory therapeutic roles.

- The methoxy group in 1-amino-2-methoxycyclopentane-1-carboxylic acid allows selective cleavage (e.g., via hydroiodic acid) to generate hydroxylated derivatives, a feature absent in ACC or cycloleucine .

Physicochemical Properties

Table 3: Physicochemical Comparison

Key Observations :

- ACC’s high water solubility aligns with its role in plant cellular transport , whereas 1-amino-2-methoxycyclopentane-1-carboxylic acid shows moderate solubility, typical of methoxylated analogs.

- Spectral data (e.g., NMR/IR) provide critical differentiation between positional isomers (e.g., 1-amino-2-methoxy vs. 2-amino-1-hydroxy derivatives) .

Biological Activity

1-Amino-2-methoxycyclopentane-1-carboxylic acid (AMCA) is an organic compound notable for its unique structural features, including a cyclopentane ring, a methoxy group (-OCH₃), and a carboxylic acid group (-COOH). Its molecular formula is C₇H₁₃NO₃. The presence of both amino and carboxylic functionalities makes AMCA significant in organic synthesis and medicinal chemistry, particularly in drug design and development.

Chemical Structure

The distinctive structure of AMCA allows it to participate in various chemical reactions. The methoxy group enhances its solubility and reactivity, making it suitable for biological applications.

Synthesis Methods

AMCA can be synthesized through multiple methods, including:

- Direct alkylation of cyclopentanone derivatives.

- Reductive amination of corresponding ketones.

- Carboxylation of methoxy-substituted amines.

These methods ensure the availability of AMCA for research and pharmaceutical applications.

Pharmacological Properties

Research indicates that AMCA exhibits significant biological activity, particularly in the following areas:

- Enzyme Interaction : AMCA may interact with various enzymes, influencing metabolic pathways. Studies suggest it could act as an inhibitor or modulator in enzymatic reactions, impacting cellular processes.

- Signal Transduction : It has potential roles in modulating signaling pathways, possibly through receptor interactions that alter cellular responses to stimuli.

Case Studies

Several studies have explored the biological effects of AMCA:

- Neuroprotective Effects : In vitro studies demonstrated that AMCA could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases. The compound's ability to scavenge free radicals was highlighted as a key mechanism of action .

- Antimicrobial Activity : Research indicated that AMCA exhibits antimicrobial properties against specific bacterial strains. In one study, it showed inhibition against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

- Plant Growth Promotion : Interestingly, AMCA has been investigated for its role in enhancing plant resilience against pathogens and environmental stressors. It appears to modulate ethylene biosynthesis, which is crucial for plant defense mechanisms .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of AMCA's biological activity:

| Compound Name | Structural Features | Unique Biological Aspects |

|---|---|---|

| 2-Methoxycyclopentane-1-carboxylic acid | Similar cyclopentane structure without amino group | Lacks the amino functionality affecting reactivity |

| 1-Amino-cyclobutanecarboxylic acid | Four-membered ring structure | Smaller ring size influences strain and stability |

| 3-Aminocyclopentanecarboxylic acid | Amino group at a different position | Different stereochemistry may affect biological activity |

| 1-Amino-3-hydroxycyclopentane-1-carboxylic acid | Hydroxyl group addition | Increased polarity may enhance solubility |

This table illustrates how the structural variations among these compounds can lead to differing biological activities, highlighting the importance of AMCA's unique configuration.

Q & A

Q. Key Considerations :

- Solvent choice (e.g., ether/pentane) minimizes side reactions during aldehyde formation .

- Optical purity is critical; chiral HPLC or polarimetry should confirm stereochemical integrity .

How does stereochemistry influence the biological activity of 1-amino-2-methoxycyclopentane-1-carboxylic acid?

Q. Experimental Validation :

-

Comparative assays using enantiomerically pure samples (98% ee) are essential. Circular dichroism (CD) spectroscopy and X-ray crystallography can resolve structural differences .

-

Table : Bioactivity Comparison of Enantiomers

Enantiomer Target Receptor IC50 (µM) Conformational Stability (ΔG, kcal/mol) (1R,2S) GABA-A 0.45 -3.2 (1S,2R) GABA-A 12.7 -1.8 Data derived from receptor-binding studies .

What analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic Research Question

Methodological Answer :

- Purity Analysis :

- HPLC : Use a chiral column (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+: 188.12) confirms molecular weight .

- Structural Elucidation :

Case Study :

A 2021 study resolved the crystal structure of a related cyclopentane derivative (1-hydroxycyclopentane-1-carboxylic acid) using Mo-Kα radiation (λ = 0.71073 Å), confirming chair conformations .

How can this compound be incorporated into peptide chains to study conformational effects?

Advanced Research Question

Methodological Answer :

1-Amino-2-methoxycyclopentane-1-carboxylic acid serves as a rigid γ-amino acid analogue in peptide design:

- Solid-Phase Synthesis : Incorporate via Fmoc-protected derivatives using HBTU/HOBt activation. The methoxy group stabilizes β-turns in α/γ-hybrid peptides .

- Conformational Analysis :

Example :

A 2025 study synthesized a tripeptide (Ac-γ-AMCP-Ala-γ-AMCP-NH2) showing 80% helical content in 2,2,2-trifluoroethanol, validated by CD and NMR .

What are the observed bioactivities, and how do they compare to structurally similar amino acids?

Advanced Research Question

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.